molecular formula C12H8N2O3 B1601666 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde CAS No. 52583-70-7

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Cat. No.: B1601666
CAS No.: 52583-70-7
M. Wt: 228.2 g/mol
InChI Key: MEBRRQOWKWXTRB-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups react in the presence of a base catalyst to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon, room temperature to mild heating

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride

Major Products Formed

    Oxidation: 6-(3-Nitrophenyl)-2-pyridinecarboxylic acid

    Reduction: 6-(3-Aminophenyl)-2-pyridinecarboxaldehyde

    Substitution: Various halogenated or alkylated derivatives of the original compound

Scientific Research Applications

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Nitrophenyl)-2-pyridinecarboxaldehyde: Similar structure but with the nitro group in the para position.

    6-(3-Nitrophenyl)-2-pyridinecarboxylic acid: Oxidized form of the aldehyde.

    6-(3-Aminophenyl)-2-pyridinecarboxaldehyde: Reduced form with an amine group instead of a nitro group.

Uniqueness

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positioning can affect the compound’s electronic properties and its ability to participate in various reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(3-nitrophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRRQOWKWXTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477064
Record name 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-70-7
Record name 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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